G-36 is a non-steroidal antagonist of the G-protein-coupled estrogen receptor, known as GPER (GPR30). It selectively inhibits estrogen-mediated activation pathways associated with GPER while not affecting the estrogen receptor alpha pathway. The compound is recognized for its ability to interfere with the activation of phosphoinositide 3-kinase by estrogen, which is crucial in various cellular signaling processes. Additionally, G-36 has been shown to inhibit estrogen-mediated calcium signaling, making it significant in studies related to estrogen's physiological effects .
G-36 primarily functions through its antagonistic action on GPER. The compound interacts with the receptor and prevents the binding of estrogen, thereby inhibiting downstream signaling cascades. This includes blocking the activation of phosphoinositide 3-kinase and subsequent cellular responses that would typically occur upon estrogen binding. The inhibition of these pathways can lead to various biological effects, including changes in cell proliferation and differentiation .
Biologically, G-36 has demonstrated a range of activities primarily related to its role as an antagonist of GPER. Research indicates that it can influence cellular processes such as:
The synthesis of G-36 involves several organic chemistry techniques aimed at constructing its specific molecular framework. While detailed synthetic protocols are proprietary or not widely published, general methods for synthesizing similar compounds typically include:
Due to its complexity, synthesizing G-36 requires expertise in organic synthesis and familiarity with reaction mechanisms .
G-36 has several potential applications in research and therapeutic contexts, including:
Interaction studies involving G-36 focus on its binding affinity and selectivity towards GPER compared to other receptors. Key findings include:
These interactions are crucial for understanding the pharmacodynamics of G-36 and its potential therapeutic implications .
G-36 is unique among compounds targeting estrogen receptors due to its selective antagonism of GPER without affecting other estrogen receptors like estrogen receptor alpha or beta. Below are some similar compounds:
Compound Name | Mechanism | Selectivity | Notable Features |
---|---|---|---|
G1 | Agonist of GPER | High for GPER | Activates signaling pathways |
Tamoxifen | Antagonist/Agonist | Mixed (ERα/ERβ) | Used in breast cancer treatment |
Fulvestrant | Antagonist | High for ERα | Used primarily in hormone-sensitive cancers |
17beta-Estradiol | Agonist | High for ERα/ERβ | Natural hormone |
G-36 stands out due to its specific action on GPER and lack of cross-reactivity with other receptors, making it an essential compound for targeted research into estrogen-related signaling pathways .
G-36’s chemical structure is defined by a tetrahydro-3H-cyclopenta[c]quinoline scaffold with stereochemically specific substitutions. Key structural elements include:
The bromo-benzodioxol group enhances electronic and steric interactions, while the isopropyl substitution optimizes hydrophobic interactions within GPER’s binding pocket.
G-36’s synthesis leverages palladium-catalyzed cyclization and strategic functionalization to achieve high yields and stereochemical fidelity. Key steps include:
A novel method involves spiropentadiene intermediates generated from 3-bromoindoles and internal alkynes. Sequential alkyne insertions into Pd-C bonds enable ring expansion, followed by dearomatization to form the cyclopenta[c]quinoline core.
Reaction Scheme:
Key Reagents:
Step | Reagents/Conditions | Purpose |
---|---|---|
Core Formation | Pd(PPh₃)₄, internal alkynes, dearomatization | Cyclopenta[c]quinoline assembly |
Bromination | NBS or Br₂, catalytic acid | Dioxolane ring bromination |
Isopropyl Installation | Grignard reagents (e.g., isopropyl magnesium bromide) | Steric bulk optimization for GPER selectivity |
Rigorous analytical characterization ensures G-36’s quality for research applications.
G-36 exhibits limited aqueous solubility but dissolves readily in organic solvents:
Solvent | Solubility (mg/mL) | Molarity at 100 mg/mL |
---|---|---|
DMSO | 41.2 | 100 mM |
EtOH | <1 | <2.4 mM |
H₂O | <0.1 | <0.24 mM |
Optimal Stock Solutions:
G-36 represents a significant advancement in the development of selective G Protein-coupled Estrogen Receptor antagonists, offering improved selectivity profiles compared to earlier compounds in this class [1] [7]. This second-generation antagonist maintains the core tetrahydro-3H-cyclopenta[c]quinoline scaffold while incorporating structural modifications designed to enhance receptor selectivity and reduce cross-reactivity with classical estrogen receptors [7] [8].
The compound possesses the molecular formula C22H22BrNO2 with a molecular weight of 412.33 daltons and the Chemical Abstracts Service registry number 1392487-51-2 [1] [4]. The structural design of G-36 incorporates an isopropyl moiety in place of the ethanone group found in the G Protein-coupled Estrogen Receptor agonist G-1, a modification that preserves antagonist activity while minimizing steric conflicts within classical estrogen receptor binding pockets [7].
G-36 functions as a selective non-steroidal antagonist of G Protein-coupled Estrogen Receptor, demonstrating high specificity for this receptor subtype [1] [6] [10]. The compound effectively inhibits both 17β-estradiol and G-1-mediated G Protein-coupled Estrogen Receptor activation, with half-maximal inhibitory concentration values of 112 nanomolar for 17β-estradiol and 165 nanomolar for G-1 respectively [6] [10].
Molecular docking studies reveal that G-36 binds to G Protein-coupled Estrogen Receptor in its inactive state, adopting a single binding mode that effectively blocks receptor activation [23]. The compound's antagonist profile is maintained through the absence of hydrogen bond donor and acceptor capacity in the isopropyl substituent, preventing the formation of critical hydrogen bonds required for receptor activation [7].
Table 1: G-36 Antagonist Activity Against G Protein-coupled Estrogen Receptor
Parameter | Value | Reference |
---|---|---|
Half-maximal inhibitory concentration (17β-estradiol) | 112 nanomolar | [6] [10] |
Half-maximal inhibitory concentration (G-1) | 165 nanomolar | [6] [10] |
Binding mode | Single (inactive state) | [23] |
Selectivity profile | G Protein-coupled Estrogen Receptor selective | [1] [6] |
The selectivity of G-36 for G Protein-coupled Estrogen Receptor has been validated through multiple functional assays demonstrating its inability to activate alternative signaling pathways [7] [16]. In contrast to some earlier antagonists, G-36 shows no detectable non-specific effects on unrelated G protein-coupled receptors, as evidenced by its lack of inhibition of purinergic receptor-mediated calcium mobilization at concentrations up to 10 micromolar [7].
One of the most significant improvements of G-36 over earlier G Protein-coupled Estrogen Receptor antagonists lies in its enhanced selectivity against classical estrogen receptors [7] [8]. Competitive fluorescent ligand binding assays demonstrate that G-36 exhibits no detectable binding activity to either Estrogen Receptor α or Estrogen Receptor β across the entire concentration range tested, including concentrations up to 10 micromolar [7].
This represents a substantial improvement over the previously described antagonist G15, which demonstrated weak but measurable binding to both classical estrogen receptor subtypes at high concentrations [7] [15]. The enhanced selectivity of G-36 results from increased steric conflicts with the Arginine 394 residue in the classical estrogen receptor binding pocket, similar to those observed with the G Protein-coupled Estrogen Receptor agonist G-1 [7].
Table 2: Comparative Binding Selectivity Profile
Compound | Estrogen Receptor α Binding | Estrogen Receptor β Binding | G Protein-coupled Estrogen Receptor Activity |
---|---|---|---|
G-36 | No detectable binding | No detectable binding | Antagonist (Half-maximal inhibitory concentration: 112-165 nanomolar) |
G15 | Weak binding (10 micromolar) | Weak binding (10 micromolar) | Antagonist |
17β-estradiol | High affinity | High affinity | Agonist |
Functional assays using estrogen response element reporter systems confirm the binding data, showing that G-36 produces minimal estrogen response element activation even at concentrations of 10 micromolar, with only approximately 5 percent of the maximal 17β-estradiol response observed [7]. This contrasts sharply with G15, which produces approximately 25 percent activation under similar conditions [7].
The improved selectivity profile extends to transcriptional regulation, where G-36 shows no ability to antagonize 17β-estradiol-mediated estrogen response element activation at concentrations up to 10 micromolar [7]. This characteristic makes G-36 particularly valuable for investigating G Protein-coupled Estrogen Receptor function in complex biological systems where multiple estrogen receptor subtypes are co-expressed [7] [16].
G-36 effectively inhibits multiple downstream signaling pathways activated by G Protein-coupled Estrogen Receptor, demonstrating broad antagonist activity across key cellular effector systems [7] [11]. The compound selectively blocks G Protein-coupled Estrogen Receptor-mediated activation while leaving alternative receptor pathways intact [7].
G-36 selectively inhibits estrogen-mediated activation of Phosphoinositide 3-Kinase signaling specifically through G Protein-coupled Estrogen Receptor while having no effect on Estrogen Receptor α-mediated Phosphoinositide 3-Kinase activation [7]. This selectivity was demonstrated using fluorescent reporter assays monitoring phosphatidylinositol 3,4,5-trisphosphate localization in cells transfected with either G Protein-coupled Estrogen Receptor or Estrogen Receptor α constructs [7].
In COS7 cells expressing G Protein-coupled Estrogen Receptor, G-36 effectively prevented 17β-estradiol-induced nuclear translocation of the phosphatidylinositol 3,4,5-trisphosphate reporter, indicating successful blockade of Phosphoinositide 3-Kinase activation [7]. Conversely, in cells expressing Estrogen Receptor α, G-36 showed no inhibitory effect on 17β-estradiol-mediated Phosphoinositide 3-Kinase activation, confirming pathway selectivity [7].
G-36 demonstrates potent inhibition of G Protein-coupled Estrogen Receptor-mediated calcium mobilization in multiple cell systems [7] [11] [16]. In SKBr3 breast cancer cells, which express G Protein-coupled Estrogen Receptor but lack classical estrogen receptors, G-36 effectively blocks both 17β-estradiol and G-1-induced intracellular calcium increases [7].
Table 3: Calcium Mobilization Inhibition Data
Stimulus | Half-maximal Inhibitory Concentration | Cell System | Reference |
---|---|---|---|
17β-estradiol | 112 nanomolar | SKBr3 cells | [7] |
G-1 | 165 nanomolar | SKBr3 cells | [7] |
Adenosine Triphosphate (control) | No inhibition at 10 micromolar | SKBr3 cells | [7] |
The calcium mobilization studies reveal that G-36 specifically targets G Protein-coupled Estrogen Receptor-mediated calcium signaling without affecting calcium responses mediated by other G protein-coupled receptors [7]. This selectivity was confirmed by demonstrating that G-36 at concentrations up to 10 micromolar does not inhibit adenosine triphosphate-induced calcium mobilization through endogenous purinergic receptors [7].
G-36 effectively inhibits both 17β-estradiol and G-1-mediated activation of Extracellular Signal-Regulated Kinase 1/2 phosphorylation in G Protein-coupled Estrogen Receptor-expressing cells [7] [11]. In SKBr3 cells, both 17β-estradiol and G-1 stimulation produced 5-6 fold increases in phosphorylated Extracellular Signal-Regulated Kinase levels, responses that were significantly attenuated by G-36 pretreatment [7].
The specificity of G-36 for G Protein-coupled Estrogen Receptor-mediated Extracellular Signal-Regulated Kinase activation was demonstrated through control experiments using Epidermal Growth Factor stimulation [7]. G-36 showed no inhibitory effect on Epidermal Growth Factor-induced Extracellular Signal-Regulated Kinase phosphorylation, confirming that the compound does not non-specifically interfere with Extracellular Signal-Regulated Kinase signaling cascades [7].
Pathway | G Protein-coupled Estrogen Receptor Effect | Control Pathway Effect | Selectivity Confirmed |
---|---|---|---|
Phosphoinositide 3-Kinase | Complete inhibition | No effect (Estrogen Receptor α pathway) | Yes |
Calcium Mobilization | Half-maximal inhibitory concentration: 112-165 nanomolar | No effect (Purinergic pathway) | Yes |
Extracellular Signal-Regulated Kinase 1/2 | Significant inhibition | No effect (Epidermal Growth Factor pathway) | Yes |
G-36 functions as a competitive antagonist of GPER through direct binding to the receptor, effectively blocking the access of natural and synthetic agonists [4] [5] [3]. The compound demonstrates high-affinity binding to GPER while exhibiting no detectable binding activity to classical estrogen receptors ERα or ERβ at concentrations up to 10 micromolar [1] [2].
The competitive inhibition profile of G-36 reveals distinct potencies against different GPER agonists. Against 17β-estradiol, G-36 demonstrates an inhibitory concentration 50 (IC50) value of 112 nanomolar, while against the selective GPER agonist G-1, the IC50 value is 165 nanomolar [6] [7] [8]. These values indicate that G-36 exhibits slightly higher potency in blocking endogenous estradiol-mediated GPER activation compared to synthetic agonist activation.
The molecular structure of G-36 is based on a tetrahydro-3H-cyclopenta[c]quinoline scaffold, similar to other GPER-selective compounds [1]. The key structural modification that distinguishes G-36 from the GPER agonist G-1 is the replacement of the ethanone moiety with an isopropyl group [1]. This modification was designed to eliminate hydrogen bonding capacity while maintaining steric bulk, thereby preventing receptor activation while preserving binding affinity.
Computational docking studies have revealed that G-36 binds to GPER with significantly reduced steric conflicts compared to classical estrogen receptors [1]. The isopropyl substitution creates favorable interactions within the GPER binding pocket while generating unfavorable steric clashes within ERα and ERβ binding sites, contributing to the enhanced selectivity profile.
Agonist | G-36 IC50 | Binding Affinity | Selectivity |
---|---|---|---|
17β-Estradiol | 112 nM | High | GPER-selective |
G-1 | 165 nM | High | GPER-selective |
ERα binding | No inhibition at 10 μM | Not detectable | >89-fold selective |
ERβ binding | No inhibition at 10 μM | Not detectable | >89-fold selective |
G-36 potently inhibits GPER-mediated calcium mobilization with an IC50 value of 112 nanomolar, matching its potency against 17β-estradiol binding [5] [3] [9]. This inhibition occurs through blocking GPER-dependent activation of phospholipase C (PLC) signaling pathways, which normally generate inositol 1,4,5-trisphosphate (IP3) and subsequently trigger calcium release from intracellular stores [10].
The calcium mobilization assays in various cell systems, including HL-60 cells, demonstrate that G-36 effectively prevents both estrogen-induced and G-1-induced intracellular calcium increases [11]. The compound shows no effect on calcium responses mediated by other receptors, confirming the specificity of its action for GPER-dependent pathways.
G-36 selectively inhibits estrogen-mediated activation of phosphoinositide 3-kinase specifically through GPER, while having no effect on PI3K activation mediated by ERα [1] [2] [6]. This selectivity demonstrates the distinct signaling mechanisms employed by membrane-localized GPER versus classical nuclear estrogen receptors.
The PI3K inhibition by G-36 occurs downstream of GPER activation and involves interruption of the G-protein-coupled signaling cascade that normally leads to PI3K recruitment and subsequent AKT phosphorylation [12]. This pathway is crucial for cell survival and proliferation responses mediated by rapid estrogen signaling.
Signaling Pathway | G-36 Effect | Specificity | Functional Outcome |
---|---|---|---|
Calcium mobilization | Inhibited (IC50 = 112 nM) | GPER-specific | Blocked intracellular calcium increase |
PI3K activation | Selectively inhibited | GPER-specific, no ERα effect | Reduced cell survival signaling |
cAMP production | Variable effects | Context-dependent | Modulated secondary signaling |
Phospholipase C | Inhibited | GPER-mediated | Reduced IP3 and DAG generation |
The inhibition of these second messenger systems by G-36 results in comprehensive blockade of GPER-dependent rapid signaling responses, making it an invaluable tool for dissecting the contributions of membrane-initiated versus nuclear-initiated estrogen signaling in complex biological systems [13] [1].
G-36 demonstrates potent inhibition of extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation induced by both estrogen and G-1, while showing no effect on epidermal growth factor (EGF)-mediated ERK activation [1] [2] [14]. This selective inhibition occurs at nanomolar concentrations and represents a key mechanism by which GPER influences transcriptional regulation through non-genomic pathways.
The ERK signaling pathway activated by GPER involves rapid phosphorylation cascades that ultimately lead to activation of transcription factors such as activator protein-1 (AP-1) and nuclear factor of interleukin-6 (NF-IL6) [15]. G-36 interrupts this cascade at the level of GPER-G protein coupling, preventing downstream kinase activation and subsequent transcriptional responses.
Through its inhibition of GPER-dependent ERK signaling, G-36 indirectly affects the activity of multiple transcription factors that are phosphorylated and activated by ERK1/2 [15]. These include c-Jun, c-Fos components of AP-1, and CREB (cAMP response element-binding protein), which are critical for immediate-early gene expression responses to estrogen.
The compound's effects on transcriptional regulation occur within minutes to hours of GPER activation, representing the non-genomic to genomic signaling interface [16] [17]. This rapid signaling mechanism allows estrogen to influence gene expression programs without requiring nuclear receptor translocation and direct DNA binding.
G-36 effectively blocks GPER-mediated cell proliferation in multiple experimental systems, including MCF10A breast epithelial cells and primary human breast tissue explants [14]. The proliferative responses inhibited by G-36 involve transcriptional activation of genes controlling cell cycle progression, particularly those regulated by ERK-responsive transcription factors.
In vivo studies demonstrate that G-36 inhibits estrogen-stimulated proliferation of uterine epithelial cells, confirming that GPER contributes significantly to estrogen's proliferative effects in hormonally responsive tissues [1]. This inhibition occurs through blocking the non-genomic signaling pathways that rapidly activate transcriptional programs promoting cell division.
Signaling Component | G-36 Effect | Transcriptional Impact | Temporal Response |
---|---|---|---|
ERK1/2 phosphorylation | Inhibited | Reduced AP-1, CREB activation | 5-15 minutes |
c-Jun phosphorylation | Decreased | Impaired immediate-early genes | 15-30 minutes |
CREB phosphorylation | Reduced | Diminished CRE-responsive genes | 30-60 minutes |
Cell cycle genes | Down-regulated | Blocked proliferative responses | 2-24 hours |
The data demonstrate that G-36 serves as a critical tool for investigating how membrane-initiated estrogen signaling through GPER influences nuclear transcriptional programs [16] [12]. By selectively blocking GPER while preserving classical estrogen receptor function, G-36 enables researchers to dissect the relative contributions of genomic versus non-genomic estrogen signaling pathways to overall cellular responses and gene expression patterns.